- Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer Activator, Macromolecules (Washington, 2012, 45(20), 8172-8192

Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)

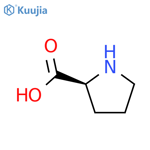

93423-88-2 structure

Nome do Produto:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Propriedades químicas e físicas

Nomes e Identificadores

-

- (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate

- Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate

- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER

- 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-

- 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate

- (S)-N-(ethyoxycarbonyl)proline methyl ester

- (S)-propline-N-ethyl carbamate methyl ester

- 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate

- N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester

- N-(ethyloxycarbonyl)-(L)-proline methyl ester

- S-(-)-N-ethoxycarbonyl-proline methyl ester

- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-

- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER

- 6851AJ

- AB24980

- AX8044670

- 423P882

- Me

- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)

- (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester

- (S)-N-(Ethoxycarbonyl)proline methyl ester

- N-(Ethoxycarbonyl)-(S)-proline methyl ester

- N-Ethoxycarbonyl-L-proline methyl ester

- L

- AS-31160

- AKOS015961305

- SCHEMBL5499151

- CHEMBL388926

- 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE

- AC-13585

- MFCD06410843

- 93423-88-2

- Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate

- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

-

- MDL: MFCD12144841

- Inchi: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1

- Chave InChI: YCWGTZNCRJOYQK-ZETCQYMHSA-N

- SMILES: C(N1CCC[C@H]1C(=O)OC)(=O)OCC

Propriedades Computadas

- Massa Exacta: 201.10000

- Massa monoisotópica: 201.10010796g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 4

- Complexidade: 229

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.9

- Superfície polar topológica: 55.8

Propriedades Experimentais

- Cor/Forma: No data avaiable

- Densidade: 1.2±0.1 g/cm3

- Ponto de Fusão: No data available

- Ponto de ebulição: 249.3℃ at 760 mmHg

- Ponto de Flash: 104.6℃

- Índice de Refracção: 1.478

- PSA: 55.84000

- LogP: 0.71820

- Pressão de vapor: No data available

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:Store at 4 ° C, -4 ° C is better

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-1g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | ≥97% | 1g |

¥860.40 | 2022-01-10 | |

| Chemenu | CM198635-5g |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 5g |

$400 | 2021-06-09 | |

| abcr | AB451143-250mg |

Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |

93423-88-2 | 250mg |

€142.10 | 2025-02-13 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013368-0.1g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | >97% | 0.1g |

¥351.0 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-1g |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 1g |

¥1123.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-100mg |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 100mg |

¥382.0 | 2024-04-15 | |

| 1PlusChem | 1P003RZW-250mg |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 97% | 250mg |

$113.00 | 2025-03-21 | |

| Aaron | AR003S88-1g |

(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 97% | 1g |

$149.00 | 2025-01-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-250mg |

1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |

93423-88-2 | 95% | 250mg |

¥446.0 | 2024-04-15 | |

| eNovation Chemicals LLC | D690547-5g |

Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |

93423-88-2 | >97% | 5g |

$495 | 2025-02-18 |

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium carbonate ; 30 min, 5 °C; 12 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referência

- Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acids, Synthetic Communications, 1995, 25(10), 1523-30

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; overnight, 0 °C → rt

Referência

- Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst, Organic & Biomolecular Chemistry, 2009, 7(2), 229-231

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

Referência

- Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium carbonate

1.2 Solvents: Methanol

1.2 Solvents: Methanol

Referência

- Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-proline, Tetrahedron: Asymmetry, 2005, 16(5), 1055-1060

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C → rt

Referência

- Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiency, Tetrahedron, 2006, 62(52), 12264-12269

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium carbonate ; 2 h, rt; 1 h, rt

1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified

1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified

Referência

- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt

Referência

- Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation Reactions, Chemistry - A European Journal, 2016, 22(32), 11422-11428

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium carbonate ; rt; rt → 0 °C; 2 h, 0 °C

Referência

- Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in waters, Talanta, 2005, 67(1), 121-128

Método de produção 10

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referência

- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),

Método de produção 11

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 7.5 h, 0 °C → rt

Referência

- Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses, Molecules, 2012, 17, 5626-5650

Método de produção 12

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol

Referência

- Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, Heteroatom Chemistry, 2003, 14(1), 42-45

Método de produção 13

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt

1.2 Solvents: Water

1.3 Solvents: Chloroform

1.2 Solvents: Water

1.3 Solvents: Chloroform

Referência

- Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acid, Tetrahedron: Asymmetry, 2003, 14(1), 95-100

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Literatura Relacionada

-

1. Caper tea

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester) Produtos relacionados

- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)

- 125347-83-3(Boc-DL-proline Ethyl Ester)

- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)

- 167423-93-0(1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate)

- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)

- 2138388-43-7(1-({(tert-butoxy)carbonylamino}methyl)-4-ethylcyclohexane-1-carboxylic acid)

- 2172087-61-3(2,6-diethyl-5-(propan-2-yl)pyrimidine-4-carboxylic acid)

- 946356-16-7(3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea)

- 539813-19-9(8-(E)-{4-(benzyloxy)phenylmethylidene}amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one)

- 1186237-66-0(1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acid)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

Pureza:99%

Quantidade:5g

Preço ($):400.0